molecular formula C12H13ClN2O3 B3113623 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline CAS No. 196194-45-3

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline

カタログ番号: B3113623
CAS番号: 196194-45-3
分子量: 268.69 g/mol
InChIキー: NCQOUPJMWGXARM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline typically involves multiple steps. One common method includes the alkylation of ethyl 3,4-dihydroxybenzoate using 2-bromoethylmethyl ether and potassium carbonate, followed by nitration with nitric acid and acetic acid . This process yields ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which is further processed to obtain the desired quinazoline derivative.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the attached functional groups.

Common Reagents and Conditions

    Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to modified quinazoline rings .

科学的研究の応用

Medicinal Chemistry

Targeted Cancer Therapies
The compound is primarily recognized for its role as a precursor in the synthesis of receptor tyrosine kinase inhibitors. It has shown promise in developing targeted therapies for various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer. Specifically, it acts as an inhibitor of tyrosine kinase enzymes such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .

Mechanism of Action
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline inhibits key proteins involved in cell signaling pathways, leading to reduced cell proliferation and potential cell cycle arrest. This inhibition is particularly relevant for Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF), which play critical roles in tumor growth and metastasis .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms. By studying its interactions with various kinases, researchers can gain insights into complex biological pathways that govern cellular functions. This understanding can lead to the development of new therapeutic strategies targeting these pathways .

Agricultural Chemistry

Agrochemical Development
The compound is also being explored for its potential use in agricultural chemistry. Research indicates that it may enhance crop resistance to pests and diseases, thus contributing to more sustainable agricultural practices. Its chemical properties allow for modifications that can lead to effective agrochemical formulations .

Material Science

Advanced Material Formulation
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. These materials often require specific chemical properties that this compound can provide, enhancing performance in various industrial applications .

Diagnostic Applications

Imaging Techniques Development
Researchers are investigating the compound's potential role in developing diagnostic agents that improve imaging techniques in medical settings. The ability to target specific biological markers can enhance the accuracy of diagnostic imaging, leading to better patient outcomes .

Summary of Applications

Application AreaSpecific Uses
Medicinal Chemistry Synthesis of cancer therapies; Tyrosine kinase inhibitors
Biochemical Research Enzyme inhibition studies; Understanding signaling pathways
Agricultural Chemistry Development of pest-resistant agrochemicals
Material Science Formulation of advanced polymers and coatings
Diagnostic Applications Development of imaging agents

Case Studies

  • Cancer Treatment Development
    A study highlighted the efficacy of this compound derivatives in inhibiting EGFR-related tumors. In vivo models showed significant tumor regression when treated with these compounds, demonstrating their potential as effective cancer therapies .
  • Enzyme Interaction Analysis
    Research focused on the interaction between this compound and ARK-2 revealed that it effectively inhibits the enzyme's activity, leading to reduced cell cycle progression in cancer cells. This finding supports its application as a therapeutic agent against proliferative diseases .
  • Agricultural Field Trials
    Field trials using formulations containing this compound indicated improved resistance in crops against common pests, suggesting its viability as an agrochemical component .

類似化合物との比較

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery .

生物活性

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with specific substituents that enhance its pharmacological properties. The presence of the chloro and methoxy groups at positions 4 and 6, along with the methoxyethoxy group at position 7, contributes to its interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial in regulating cell proliferation and survival pathways, making it a target for cancer therapies.

Target Receptors

  • EGFR : Overexpression is linked to various cancers. Inhibition can lead to reduced tumor growth.
  • VEGFR : Involved in angiogenesis; compounds targeting this receptor can impede tumor blood supply.

Biological Activity Data

Biological Activity IC50 Values Cell Lines Tested
EGFR Inhibition15 nMHCC827
VEGFR-2 Inhibition36.78 nMVarious solid tumor xenografts
Cytotoxicity5–10 μMHepG2, A549, MCF-7

Case Studies and Research Findings

  • Antitumor Activity : Research indicates that derivatives of quinazoline, including this compound, exhibit significant antitumor properties. A study showed that this compound effectively reduced tumor size in xenograft models when administered at doses of 50 mg/kg .
  • Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by upregulating pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 . Flow cytometry analyses confirmed G2/M phase cell cycle arrest, indicating a potent mechanism against cancer cell proliferation.
  • Comparative Studies : When compared to established EGFR inhibitors like gefitinib, this compound demonstrated comparable or superior efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and tolerability in long-term administration scenarios .

特性

IUPAC Name

4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-16-3-4-18-11-6-9-8(5-10(11)17-2)12(13)15-7-14-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQOUPJMWGXARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6-methoxy-7-(2-methoxyethoxy)quinazolin-4(3H)-one (7.83 g, 31.3 mmol) and POCl3 (20 mL) in toluene (50 mL) was heated at 125° C. for 5 hours, to afford 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline as a solid (8.098 g, 96%). 1H NMR (300 MHz, DMSO-d6) δ 8.88 (s, 1H), 7.49 (s, 1H), 7.41 (s, 1H), 4.36 (t, 2H), 4.01 (s, 3H), 3.76 (t, 2H), 3.34 (s, 3H).
Quantity
7.83 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

DMF (0.5 ml) was added to a mixture of 6-methoxy-7-(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one (5.1 g, 20 mmol) in thionyl chloride (50 ml). The mixture was stirred and heated at reflux for 3 hours, allowed to cool and the excess thionyl chloride removed by evaporation. The residue was suspended in methylene chloride and washed with aqueous sodium hydrogen carbonate solution. The aqueous phase was extracted with methylene chloride and the combined extracts dried (MgSO4). The crude product was recrystallised from methylene chloride/hexane to give 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline (2.8 g, 51%) as a fine white solid.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Using analogous procedures to those described in the portion of Note [1] above that is concerned with the preparation of starting materials, 4-chloro-7-hydroxy-6-methoxyquinazoline was reacted with 2-methoxyethanol to give 4-chloro-6-methoxy-7-(2-methoxyethoxy) quinazoline in 100% yield; 1H NMR: (CDCl3) 3.49 (s, 3H), 3.89 (t, 2H), 4.05 (s, 3H), 4.35 (t, 2H), 7.26 (s, 1H), 7.35 (s, 1H), 8.86 (s, 1H); Mass Spectrum: M+H+ 269; which in turn was reacted with 2-(4-hydroxyphenyl)acetic acid to give the required starting material in 99% yield; 1H NMR: (DMSOd6) 3.35 (s, 3H), 3.63 (s, 2H), 3.76 (m, 2H), 3.98 (s, 3H), 4.33 (m, 2H), 7.25 (d, 2H), 7.36 (d, 2H), 7.4 (s, 1H), 7.56 (s, 1H), 8.54 (s, 1H); Mass Spectrum: M+H+ 385.
[Compound]
Name
[ 1 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。